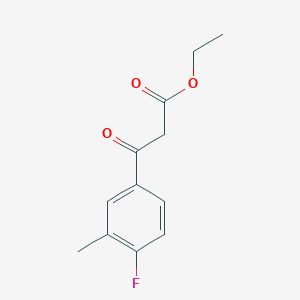
Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : 210.20 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 280.4 ± 15.0 °C at 760 mmHg
- Flash Point : 119.6 ± 15.3 °C
The compound features a fluoro-substituted aromatic ring and an oxopropanoate moiety, which contribute to its unique chemical behavior and biological interactions.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
- Reactive Intermediate Formation : The presence of the fluoro group enhances stability and bioavailability, while the oxo group can lead to the formation of reactive intermediates that may interact with cellular macromolecules .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. For example:
- Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, contributing to its potential as a therapeutic agent in treating infections.
- Fungal Activity : Preliminary data suggest antifungal properties, although further research is needed to quantify this effect.
Anticancer Activity
Research has highlighted the potential of this compound in cancer treatment:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity in treated cells .
Study on Anticancer Effects
A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells:
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Fold Increase) |
|---|---|---|
| 0 | 100 | 1 |
| 10 | 80 | 2 |
| 50 | 50 | 5 |
| 100 | 30 | 10 |
The results indicate a dose-dependent response where higher concentrations significantly reduced cell viability and increased apoptosis induction .
Antimicrobial Efficacy Study
In another investigation assessing antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <20 |
| Candida albicans | <15 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Propriétés
IUPAC Name |
ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSARTPXNGZTAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















